DNA Sequence Preference Divergence: Tomaymycin Prefers -AGA- Triplet, Anthramycin Favors -AGG- Triplet
Tomaymycin exhibits a fundamentally different DNA sequence preference compared to anthramycin. In a direct head-to-head UvrABC nuclease incision analysis using three DNA fragments, the preferred 5' and 3' neighboring base orders for tomaymycin were A > G, T > C and A, C > G, T respectively, while for anthramycin the orders were A > G > T > C and A > G > T, C. Crucially, the top-ranked triplets differ: tomaymycin preferentially bonds to -AGA- > -GGC-, -TGC-, and AGC-, whereas anthramycin prefers -AGA-, -AGG- > -GGA-, -GGG- [1]. This divergence means that in genomic regions enriched for specific motifs, these two compounds will produce distinct adduct landscapes, precluding their interchangeable use.
| Evidence Dimension | Preferred DNA Triplet for Covalent Adduction |
|---|---|
| Target Compound Data | Preferred triplets: -AGA- > -GGC-, -TGC-, and AGC-; 5' base order: A > G, T > C; 3' base order: A, C > G, T |
| Comparator Or Baseline | Anthramycin: Preferred triplets: -AGA-, -AGG- > -GGA-, -GGG-; 5' base order: A > G > T > C; 3' base order: A > G > T, C |
| Quantified Difference | Different triplet hierarchy; tomaymycin prefers -GGC-/-TGC- motifs while anthramycin prefers -AGG- motifs |
| Conditions | UvrABC nuclease incision analysis on three DNA fragments; exo III and lambda exo digestion used for validation |
Why This Matters
Researchers mapping DNA damage sites or studying sequence-dependent cytotoxicity must select the correct PBD monomer to match their target genomic loci.
- [1] Pierce, J. R., Nazimiec, M., & Tang, M. S. (1993). Comparison of sequence preference of tomaymycin- and anthramycin-DNA bonding by exonuclease III and lambda exonuclease digestion and UvrABC nuclease incision analysis. Biochemistry, 32(28), 7069–7078. View Source
